BISA vs. Croconic Acid: Differential Sensitivity to Active-Site Mutations Reveals Superior Binding Specificity
1H-Benzimidazole-2-sulfonic acid (BISA, Compound 1) exhibits a much higher sensitivity to mutations in the glutamate racemase (GR) active site compared to croconic acid (Compound 2). This indicates a more specific binding mode that is critically dependent on key residue interactions [1]. In a coupled-enzyme assay at 25 °C, the IC50 of BISA increased by 600% for the N75A mutation and 50% for the N75L mutation, relative to wild-type GR. In contrast, croconic acid showed only modest IC50 decreases of 20% for N75L and 40% for N75A [1].
| Evidence Dimension | Change in IC50 upon active-site mutation (N75L and N75A) |
|---|---|
| Target Compound Data | IC50 increase: +50% (N75L), +600% (N75A) vs. WT |
| Comparator Or Baseline | Croconic acid (Compound 2): IC50 decrease: -20% (N75L), -40% (N75A) vs. WT |
| Quantified Difference | BISA shows a large, positive increase in IC50 with mutation, while croconic acid shows a modest decrease. |
| Conditions | Coupled-enzyme assay monitoring iodonitrotetrazolium absorbance at 500 nm, 25 °C, with wild-type and mutant (N75L, N75A) glutamate racemase from B. subtilis. |
Why This Matters
For drug discovery, a compound whose binding is highly sensitive to a specific active-site mutation provides a validated, precise starting point for structure-based optimization, offering a distinct advantage over a less specific binder like croconic acid.
- [1] Whalen, K. L.; Spies, M. A. Flooding Enzymes: Quantifying the Contributions of Interstitial Water and Cavity Shape to Ligand Binding Using Extended Linear Response Free Energy Calculations. J. Chem. Inf. Model. 2013, 53 (9), 2349–2359. View Source
